![molecular formula C14H13N3O2 B14596952 10-Propylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione CAS No. 59997-18-1](/img/structure/B14596952.png)
10-Propylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Propylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is a heterocyclic compound that belongs to the pyrimidoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidoquinoline core with a propyl group at the 10th position and two keto groups at the 2nd and 4th positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Propylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione can be achieved through a multicomponent reaction involving barbituric acid, aldehydes, and anilines. This one-pot reaction is efficient and allows for the facile synthesis of various substituted pyrimidoquinolines . The reaction typically involves the condensation of barbituric acid with an aldehyde and an aniline in the presence of a catalyst such as trityl chloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of commercially available anilines and aldehydes, along with efficient catalysts, can streamline the production process and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
10-Propylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Propriétés
Numéro CAS |
59997-18-1 |
|---|---|
Formule moléculaire |
C14H13N3O2 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
10-propylpyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C14H13N3O2/c1-2-7-17-11-6-4-3-5-9(11)8-10-12(17)15-14(19)16-13(10)18/h3-6,8H,2,7H2,1H3,(H,16,18,19) |
Clé InChI |
BWYGYIPYACXJED-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C2=CC=CC=C2C=C3C1=NC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid](/img/structure/B14596880.png)
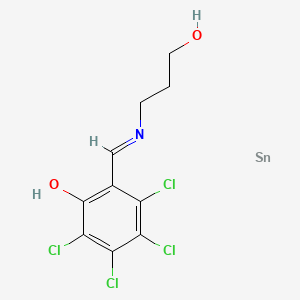
![2H-1,4,8-Oxadiazecine, octahydro-4,8-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14596892.png)
![2-{[4-(Morpholin-4-yl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide](/img/structure/B14596903.png)

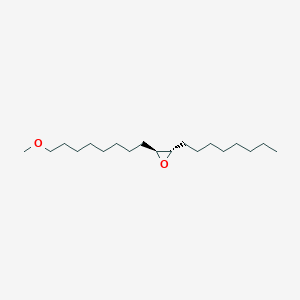
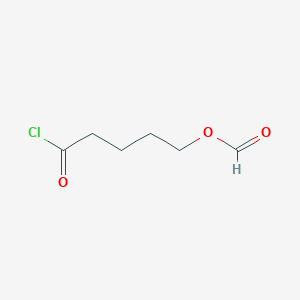
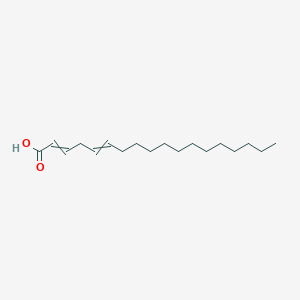
![1-Phenyl-3-propyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14596934.png)
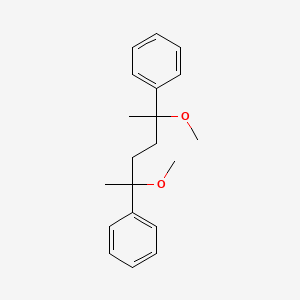
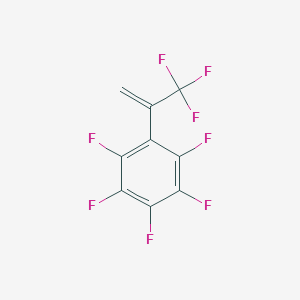
![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14596963.png)
![4-[(Ethylamino)methyl]-5-[(ethylsulfanyl)methyl]-2-methylpyridin-3-ol](/img/structure/B14596968.png)
![1-Piperidinamine, N-[1-(ethylazo)ethyl]-](/img/structure/B14596974.png)
